molecular formula C12H16BClO3 B8021480 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B8021480
M. Wt: 254.52 g/mol
InChI Key: PCTQGQWFFWOWHU-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a chloro-substituted phenol ring bonded to a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a versatile functional group that can form bonds with other molecules, facilitating the formation of complex structures. The phenol group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a chloro-substituted phenol ring and a dioxaborolane moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQGQWFFWOWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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